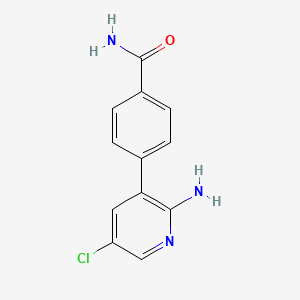![molecular formula C8H6ClF3MgO B12538693 Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) CAS No. 842173-18-6](/img/structure/B12538693.png)
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) is a unique organometallic compound that combines the properties of magnesium chloride and a trifluoromethoxy-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide typically involves the reaction of magnesium metal with 2-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent formed .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents like THF .
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and coupled products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Chemistry: Employed in the synthesis of bioactive compounds and drug intermediates.
Material Science: Utilized in the preparation of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide involves its role as a nucleophile in various organic reactions. The magnesium atom coordinates with the oxygen of the trifluoromethoxy group, enhancing the nucleophilicity of the phenyl group. This allows the compound to effectively participate in nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Chloride: A common Grignard reagent used in similar types of reactions.
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different halide.
Trifluoromethoxybenzyl Magnesium Chloride: A compound with a similar structure but different substituent position.
Uniqueness
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity to the compound. This makes it particularly useful in the synthesis of pharmaceuticals and advanced materials .
Propriétés
Numéro CAS |
842173-18-6 |
|---|---|
Formule moléculaire |
C8H6ClF3MgO |
Poids moléculaire |
234.88 g/mol |
InChI |
InChI=1S/C8H6F3O.ClH.Mg/c1-6-4-2-3-5-7(6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
WPSWUBFDYIWLJM-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=CC=C1OC(F)(F)F.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


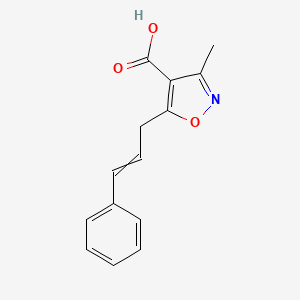
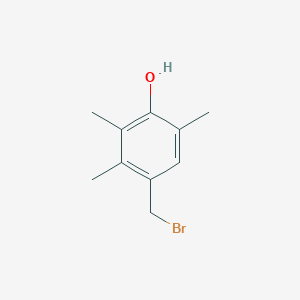
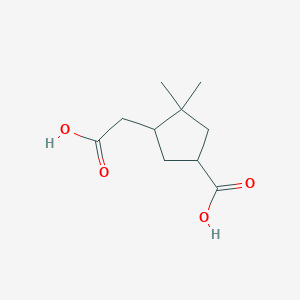
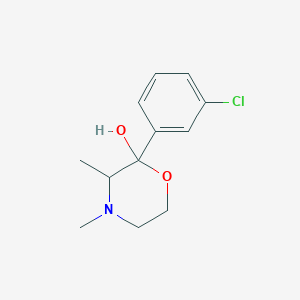
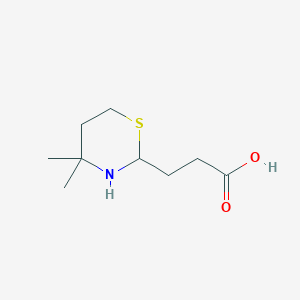
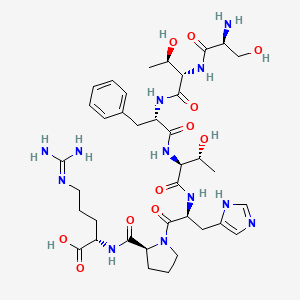
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
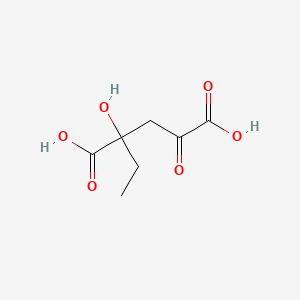
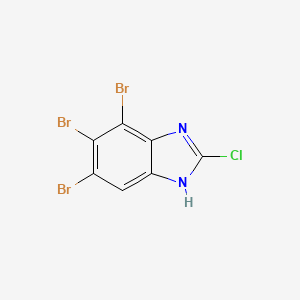
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
